molecular formula C11H16ClN7O B040464 3-amino-6-chloro-N-(diaminomethylidene)-5-piperidin-1-ylpyrazine-2-carboxamide CAS No. 123529-15-7

3-amino-6-chloro-N-(diaminomethylidene)-5-piperidin-1-ylpyrazine-2-carboxamide

Cat. No.: B040464
CAS No.: 123529-15-7
M. Wt: 297.74 g/mol
InChI Key: MUXUBPXAMABMBB-UHFFFAOYSA-N
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Description

2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazine ring substituted with an amide group, an amino group, a chloro group, and a piperidinyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Introduction of the Amide Group: The carboxamide group is introduced via amidation reactions using appropriate reagents.

    Chlorination: The chloro group is added through chlorination reactions, often using reagents like thionyl chloride.

    Amination and Piperidinyl Substitution: The amino and piperidinyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides.

Scientific Research Applications

2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diamino-N-[2-(aminoiminomethyl)amino]ethyl]-6-chloro-2-pyrazinecarboxamide
  • 3-Amino-N-[4-[4-(2-aminoacetyl)-1-piperazinyl]-3-pyridinyl]-6-bromo-2-pyrazinecarboxamide
  • 3-Amino-N-[2,3-dihydro-2-oxo-5-(1-piperidinyl)-4-pyrimidinyl]-2-pyrazinecarboxamide

Uniqueness

2-Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

123529-15-7

Molecular Formula

C11H16ClN7O

Molecular Weight

297.74 g/mol

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-piperidin-1-ylpyrazine-2-carboxamide

InChI

InChI=1S/C11H16ClN7O/c12-7-9(19-4-2-1-3-5-19)17-8(13)6(16-7)10(20)18-11(14)15/h1-5H2,(H2,13,17)(H4,14,15,18,20)

InChI Key

MUXUBPXAMABMBB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Synonyms

5-PIA
N(5)-piperidine-amiloride
N(5)-piperidinylamiloride

Origin of Product

United States

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